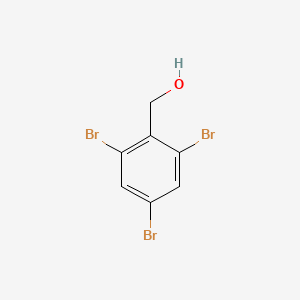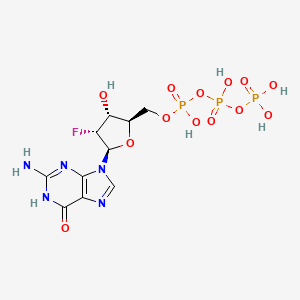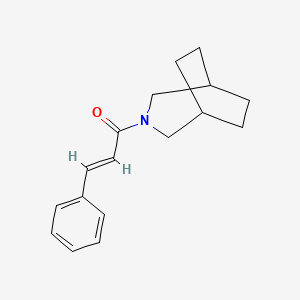![molecular formula C13H17N3O6 B14754987 ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate CAS No. 899-69-4](/img/structure/B14754987.png)
ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes an ethoxycarbonylamino group and a nitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a nitrophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxycarbonylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations
Mecanismo De Acción
The mechanism of action of ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-methylcarbamate: Similar in structure but lacks the nitrophenyl group.
Methyl carbamate: A simpler carbamate without the ethoxycarbonylamino and nitrophenyl groups.
N-aryl carbamates: These compounds have an aryl group instead of the nitrophenyl group
Uniqueness
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate is unique due to the presence of both the ethoxycarbonylamino and nitrophenyl groups. This combination imparts specific chemical and biological properties that are not observed in simpler carbamates. The nitrophenyl group, in particular, can undergo various transformations, making this compound versatile in synthetic and biological applications .
Propiedades
Número CAS |
899-69-4 |
|---|---|
Fórmula molecular |
C13H17N3O6 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-7-5-6-8-10(9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
Clave InChI |
DXJTYSRFLTYVKG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)


![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)





![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)

